molecular formula C20H28N2O3S B5678842 2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5678842
M. Wt: 376.5 g/mol
InChI Key: YWDIVIDYFRMQHU-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decan-3-one derivatives often involves multi-step synthetic pathways. For instance, structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones were synthesized from N-(2-propyn-1-yl) amides through a tandem method consisting of amide activation and Friedel-Crafts ipso-cyclization (Shan et al., 2022). This example showcases the complexity and creativity in the synthesis of diazaspiro compounds, which could provide insights into approaches for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is often elucidated using advanced techniques like single-crystal X-ray diffraction. For example, a study on the crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, revealed a complex arrangement of planar furan rings, cyclohexane rings in chair conformation, and benzene rings (Wang et al., 2011). This information is crucial for understanding the three-dimensional structure and potential reactivity of the target molecule.

Chemical Reactions and Properties

Diazaspiro[4.5]decan-3-ones participate in a variety of chemical reactions, reflecting their rich chemical properties. Their synthesis and reactivity were explored in a study on the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, demonstrating the versatility of these compounds in organic synthesis (Rozhkova et al., 2012).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decan-3-ones, such as solubility, melting point, and crystal structure, are pivotal for their application in material science and pharmaceuticals. These properties are often determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD).

Chemical Properties Analysis

The chemical properties of diazaspiro[4.5]decan-3-ones, including their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for undergoing transformations such as oxidation, reduction, and cycloaddition reactions, are of significant interest. Studies like the one on the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones highlight the reactive nature and potential for derivatization of these compounds (Konovalova et al., 2014).

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]-8-propylsulfonyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-2-15-26(24,25)22-13-10-20(11-14-22)16-19(23)21(17-20)12-6-9-18-7-4-3-5-8-18/h3-9H,2,10-17H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDIVIDYFRMQHU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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